MK-8353 vs. SCH772984: Superior Oral Bioavailability While Retaining Comparable Preclinical Potency – Evidence for Procurement Prioritization
MK‑8353 was explicitly developed to retain the dual‑mechanism potency of the tool compound SCH772984 while overcoming the latter's critically poor oral pharmacokinetics. In a head‑to‑head evaluation across multiple preclinical cancer models, MK‑8353 exhibited comparable potency to SCH772984 [1]. However, MK‑8353 demonstrated acceptable oral bioavailability in mice, rats, and dogs (23–80%) [2], whereas SCH772984 is not active in vivo after oral or intraperitoneal administration due to poor exposure levels [3]. This PK‑based differentiation is the primary rationale for MK‑8353's advancement into clinical development.
| Evidence Dimension | Oral bioavailability enabling systemic exposure |
|---|---|
| Target Compound Data | 80% (mouse), 50% (rat), 23% (dog) after oral administration [2] |
| Comparator Or Baseline | SCH772984: not active in vivo; poor exposure after oral or intraperitoneal dosing [3] |
| Quantified Difference | MK-8353 achieves therapeutic oral exposure in three species, while SCH772984 fails to produce adequate systemic levels via any route tested. |
| Conditions | Multi-species IV and oral PK studies; CD1 mice (30 mg/kg), SD rats (10 mg/kg), beagle dogs (30 mg/kg) [2]; SCH772984 evaluated in mice and rats [3] |
Why This Matters
A compound with high in vitro potency but no oral bioavailability (SCH772984) is unsuitable for in vivo efficacy studies or clinical development; MK‑8353's oral PK profile makes it the procurement‑ready alternative for translational oncology research.
- [1] Moschos SJ, Sullivan RJ, Hwu WJ, et al. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight. 2018;3(4):e92352. doi:10.1172/jci.insight.92352 View Source
- [2] Mandal M, Han D, Kerrigan J, et al. Discovery of MK-8353: An Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Med Chem Lett. 2018;9(7):761-767. doi:10.1021/acsmedchemlett.8b00220 View Source
- [3] SCH772984 Ligand Page. IUPHAR/BPS Guide to Pharmacology. Comment: SCH772984 is not active in vivo (oral or intraperitoneal administration results in poor exposure levels). View Source
